Stereochemical Identity: (R)-Enantiomer vs. Racemate – Chiral Purity and Its Impact on Downstream Diastereomeric Outcomes
The target compound is the isolated (R)-enantiomer (CAS 1353994-32-7) as confirmed by its IUPAC name 1-[(3R)-3-[benzyl(methyl)amino]piperidin-1-yl]-2-chloroethanone and Isomeric SMILES string CN(CC1=CC=CC=C1)[C@@H]2CCCN(C2)C(=O)CCl . In contrast, the racemate (CAS 1353955-02-8, CAS assigned to 1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone without stereochemical designation) and the (S)-enantiomer (CAS 1354016-72-0) represent alternative stereochemical forms . In the 3-benzylaminopiperidine NK₁ antagonist class, enantiomeric pairs have been shown to exhibit up to >200-fold differential binding affinity at the NK₁ receptor, as demonstrated for resolved 3-benzylaminopiperidine derivatives in US6096766A where the active enantiomer displayed sub-nanomolar Ki values while the antipode was essentially inactive [1]. A purchaser selecting the racemate for chiral synthesis foregoes control over the C3 stereocenter from the outset, complicating diastereomeric outcomes in subsequent coupling steps.
| Evidence Dimension | Stereochemical identity and enantiomeric composition |
|---|---|
| Target Compound Data | (R)-enantiomer, single stereoisomer, CAS 1353994-32-7, Isomeric SMILES specifies [C@@H] at piperidine C3 |
| Comparator Or Baseline | Racemate: CAS 1353955-02-8 (unspecified stereochemistry); (S)-enantiomer: CAS 1354016-72-0 ([C@H] at C3) |
| Quantified Difference | Single enantiomer (≥95% ee implied by vendor specifications) vs. 50:50 racemic mixture vs. opposite enantiomer. Class-level precedent: up to >200-fold NK₁ Ki differential between enantiomers in structurally related 3-benzylaminopiperidines (US6096766A) |
| Conditions | Chiral identity confirmed by Isomeric SMILES and IUPAC nomenclature in vendor catalogs (Fluorochem, Leyan); NK₁ binding data from patented 3-benzylaminopiperidine series (US6096766A) |
Why This Matters
Procurement of the defined (R)-enantiomer eliminates the need for downstream chiral resolution and ensures stereochemical homogeneity in chiral-pool synthesis of NK₁-targeted candidates, whereas the racemate introduces a confounding 1:1 mixture of diastereomeric products in any subsequent stereospecific coupling.
- [1] US6096766A – 3-Benzylaminopiperidines as Tachykinin Receptor Antagonists. Merck Sharp & Dohme Ltd. Teaching that individual enantiomers of 3-benzylaminopiperidines exhibit quantitatively divergent NK₁ receptor binding affinities. View Source
